3-Bromo-1-methylpyrrolidine
Overview
Description
3-Bromo-1-methylpyrrolidine is a brominated pyrrolidine derivative. Pyrrolidines are five-membered heterocyclic compounds containing a nitrogen atom. The presence of a bromine atom at the 3-position and a methyl group at the 1-position distinguishes this compound from other pyrrolidine derivatives. These structural features are significant as they can influence the compound's reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
Synthesis Analysis
The synthesis of 3-bromo-1-methylpyrrolidine and related compounds has been explored through various methods. A highly enantioselective approach for synthesizing 2-substituted 3-bromopyrrolidines has been developed, which involves bromoaminocyclization of olefinic amides catalyzed by amino-thiocarbamate . Another method reported the synthesis of 3-bromo-N-methylpyrrole using N-bromosuccinimide and a catalytic amount of PBr3, providing a route to various 3-substituted pyrroles . Additionally, the synthesis of 3,4-dibromopyrrolidine hydrochloride has been described, which could potentially be adapted for the synthesis of 3-bromo-1-methylpyrrolidine .
Molecular Structure Analysis
The molecular structure of 3-bromo-1-methylpyrrolidine has not been explicitly detailed in the provided papers. However, the structure of a related compound, 3,4-dibromopyrrolidine hydrochloride, was reported to have a slightly deformed envelope conformation with cis-oriented bromine atoms . This information can be extrapolated to suggest that 3-bromo-1-methylpyrrolidine may also exhibit a similar conformational preference due to the presence of the bromine substituent.
Chemical Reactions Analysis
The reactivity of brominated pyrrolidines can be inferred from the reported chemical reactions of related compounds. For instance, the photolysis of heptachloro-1'-methyl-1,2'-bipyrrole in the presence of bromine resulted in a chlorine to bromine exchange, indicating that brominated pyrrolidines may undergo halogen exchange reactions under certain conditions . Furthermore, the Favorsky rearrangement of 3-bromo-2,2,6,6-tetramethyl-4-piperidinone derivatives suggests that 3-bromo-1-methylpyrrolidine could potentially participate in similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1-methylpyrrolidine are not directly reported in the provided papers. However, the properties of brominated organic compounds, in general, include higher molecular weights and densities compared to their non-brominated counterparts due to the presence of bromine, a heavy atom. The bromine substituent can also influence the boiling point, melting point, and solubility of the compound. The chemical properties, such as reactivity and stability, are affected by the electron-withdrawing nature of the bromine atom, which can activate the pyrrolidine ring towards nucleophilic substitution reactions .
Scientific Research Applications
Synthesis and Antimicrobial Activity
3-Bromo-1-methylpyrrolidine derivatives have shown potential in the field of antimicrobial research. For example, succinimide derivatives, including those with bromo substituents, demonstrate promising antifungal activities. One particular compound, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, exhibited significant inhibitory activities against a broad spectrum of fungi, suggesting its potential as a novel fungicide (Cvetković et al., 2019).
Novel Synthetic Pathways
3-Bromo-1-methylpyrrolidine is involved in innovative synthetic methods. For instance, a novel protocol was developed for the synthesis of 3-amino-2-methylpyrrolidines, involving the ring expansion of 3-methylaziridines into 3-bromopyrrolidines. This method offers a new approach to synthesizing complex molecules like emonapride, an antipsychotic drug (D’hooghe et al., 2009).
Electrophilic Rearrangements
In a study of electrophilic rearrangements, 3-Bromo-2,2,6,6-tetramethyl-4-piperidinone and its derivatives were shown to undergo transformations under the Favorsky rearrangement conditions. This type of reaction is crucial for developing new synthetic routes in organic chemistry (Krinitskaya, 1997).
Chemical Interaction Studies
The interaction of 3-Bromo-1-methylpyrrolidine derivatives with other chemical entities is another area of interest. For example, the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2- ylidene)-3H-indole with pentane-2,4-dione was studied, highlighting the compound's reactivity and potential applications in synthetic chemistry (Aghazadeh et al., 2011).
Bromination of Organic Compounds
N-Methylpyrrolidin-2-one hydrotribromide, a compound related to 3-Bromo-1-methylpyrrolidine, has been used as a mild reagent for selective bromination of carbonyl compounds. This approach is significant for the synthesis of various organic molecules, demonstrating the versatility of bromo-pyrrolidine derivatives in organic synthesis (Bekaert et al., 2005).
Antidopaminergic Properties
Compounds related to 3-Bromo-1-methylpyrrolidine have been investigated for their antidopaminergic properties. A series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzanndes, which include bromo derivatives, showed potent inhibition of [3H]spiperone binding in rat striatal membranes, indicating their potential in dopamine receptor studies (Högberg et al., 1990).
Corrosion Inhibition in Oil and Gas Applications
Certain bromo-pyrrolidine derivatives have shown effectiveness as corrosion inhibitors for carbon steel pipelines in oil and gas wells. For example, 1-dodecyl-2-((4-hydroxyphenyl)imino)-1-methylpyrrolidin-1-ium bromide demonstrated good inhibitory efficiency, highlighting the utility of these compounds in industrial applications (Hegazy et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
While there isn’t specific information available on the future directions of 3-Bromo-1-methylpyrrolidine, pyrrolidine derivatives have been widely used in drug discovery due to their versatility . This suggests that 3-Bromo-1-methylpyrrolidine could potentially be used in the development of new biologically active compounds .
properties
IUPAC Name |
3-bromo-1-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUYTHOKJZSZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547751 | |
Record name | 3-Bromo-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methylpyrrolidine | |
CAS RN |
10603-45-9 | |
Record name | 3-Bromo-1-methylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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